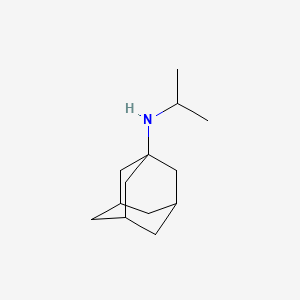![molecular formula C12H16ClNO2 B12819056 [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a methanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The starting material, 3-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form the ethoxy group.
Reduction of the Aldehyde Group: The aldehyde group is then reduced to a primary alcohol using a reducing agent like sodium borohydride.
Formation of the Methanamine Group: The primary alcohol is converted to a methanamine group through a series of reactions involving the formation of an intermediate tosylate, followed by nucleophilic substitution with ammonia.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or prop-2-yn-1-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce primary alcohols.
Scientific Research Applications
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine: The free base form of the compound.
[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanamine hydrochloride: A compound with an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(3-ethoxy-4-prop-2-ynoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2;/h1,5-6,8H,4,7,9,13H2,2H3;1H |
InChI Key |
XJBALLXCAXTVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OCC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


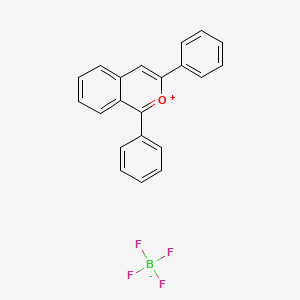
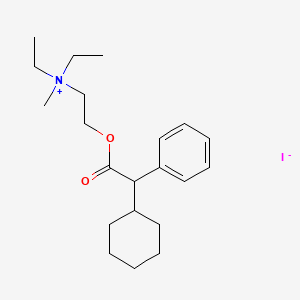
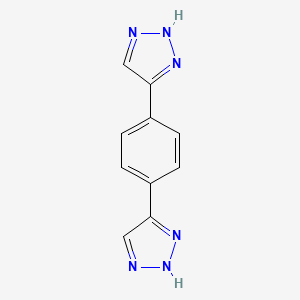
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
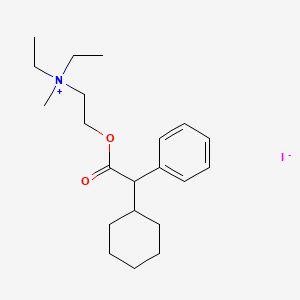
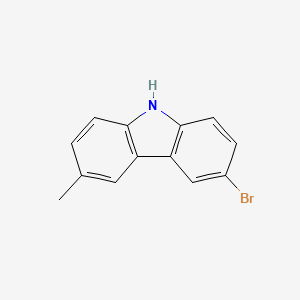

![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
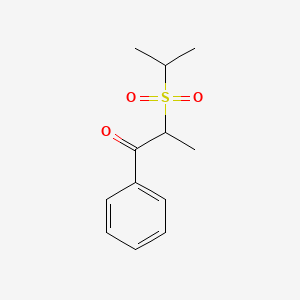
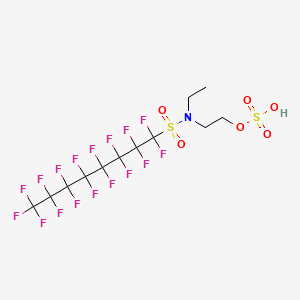
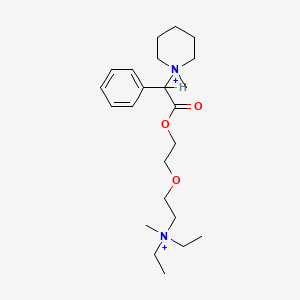
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
